

# WH-4-023 SIK inhibitor mechanism

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Compound Focus: WH-4-023

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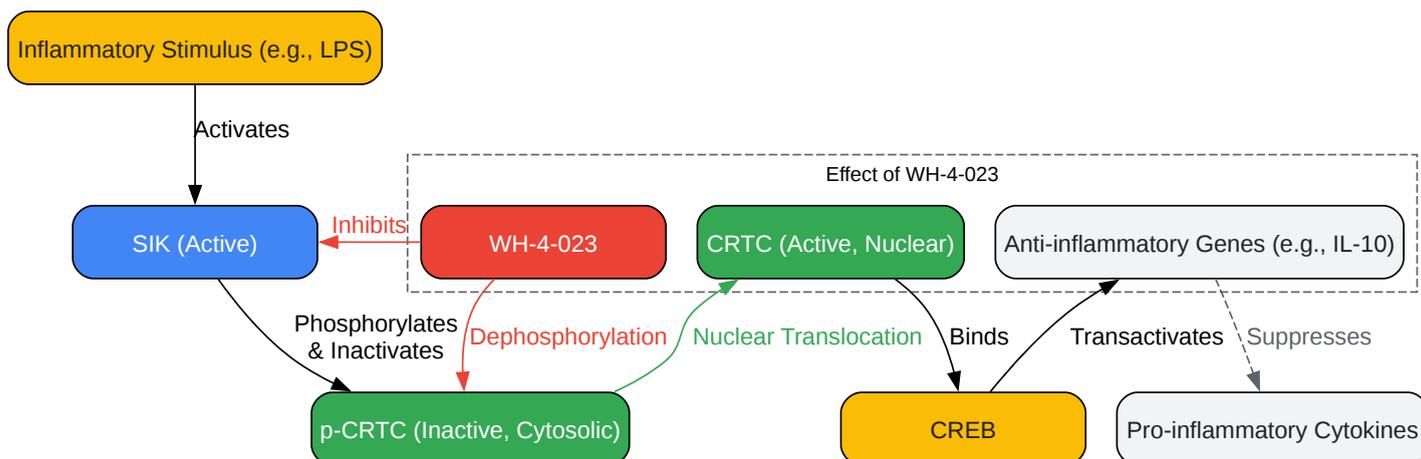
## WH-4-023 SIK Inhibition Profile

Kinase Target	IC <sub>50</sub> (nM)	Selectivity Note
SIK1	10	Part of the AMPK family; roles in metabolism, vascular remodeling [1] [2] [3]
SIK2	22	Higher expression in immune cells; potential target for anti-inflammatory therapy [1] [2] [3]
SIK3	60	Involved in immune and inflammatory responses; inhibition boosts IL-10 [1] [2] [3]

## Mechanism of Action and Signaling Pathways

**WH-4-023** is an **ATP-competitive inhibitor**, meaning it binds to the kinase's ATP-binding pocket to prevent phosphorylation and subsequent activation of downstream signaling cascades [1] [4].

Its action on SIKs is particularly significant in regulating macrophage function. Inhibition of SIKs leads to the **dephosphorylation and nuclear translocation of transcription coactivators (CRTC)**s, which subsequently pair with CREB to drive the expression of anti-inflammatory genes, most notably **IL-10**. Concurrently, this process suppresses the production of pro-inflammatory cytokines [3] [5]. The following diagram illustrates this core signaling pathway.



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**WH-4-023** inhibits SIK, leading to CRTC activation and increased anti-inflammatory gene expression.

## Key Experimental Protocols

To help you potentially replicate or understand the foundational data, here are the methodologies for key experiments cited in the sources.

### Kinase Assay (Lck HTRF Assay) [3] [6]

This assay measures the direct inhibition of kinase activity.

- **Principle:** A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that detects phosphorylation of a biotinylated peptide substrate.
- **Key Reagents:**
  - **Enzyme:** GST-tagged Lck kinase domain (225-509 aa), 250 pM final concentration.
  - **Substrate:** Biotinylated gastrin peptide, 1.2 μM final concentration.
  - **ATP:** 0.5 μM final concentration (near its  $K_m$ ).
  - **Test Compound:** **WH-4-023** in a dose-response series.

- **Buffer:** 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl<sub>2</sub>, 5 mM MnCl<sub>2</sub>, 2 mM DTT, 0.05% BSA.
- **Detection:** The reaction is stopped with a detection buffer containing streptavidin-allophycocyanin (SA-APC) and europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY). Phosphorylation is quantified by the FRET signal between Eu (donor) and APC (acceptor) upon excitation at 320 nm.

## Cell-Based Assay (Macrophage Cytokine Modulation) [3]

This assay demonstrates the functional consequence of SIK inhibition in a cellular system.

- **Cell Line:** Macrophages.
- **Stimulation:** Lipopolysaccharide (LPS) to induce an inflammatory response.
- **Treatment:** **WH-4-023**, typically at 1 μM concentration.
- **Readouts:**
  - **Increased Production:** Measurement of IL-10 in the supernatant via ELISA.
  - **Suppressed Production:** Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.
- **Key Finding:** **WH-4-023** potently increases LPS-stimulated IL-10 production while greatly suppressing pro-inflammatory cytokine secretion.

## Research Applications and Selectivity

Beyond its use as a chemical probe to study SIK biology, **WH-4-023** has been utilized in specific research models:

- **Naive Human Pluripotent Stem Cell Culture:** It is used in combination with other inhibitors (PD 0325901, CHIR 99021) to support the self-renewal of naive human embryonic stem cells by modulating signaling pathways [2] [7].
- **Selectivity Considerations:** While potent against SIKs and Src kinases with a threonine gatekeeper, **WH-4-023** exhibits **>300-fold selectivity** against kinases like p38α and KDR (VEGFR2). It also shows selectivity over other members of the AMPK-related kinase subfamily, which have larger hydrophobic residues (Met or Leu) at their gatekeeper position [8] [2] [3].

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